molecular formula C10H14BrN B141409 N-[(4-bromophenyl)methyl]propan-1-amine CAS No. 150869-52-6

N-[(4-bromophenyl)methyl]propan-1-amine

Cat. No. B141409
CAS RN: 150869-52-6
M. Wt: 228.13 g/mol
InChI Key: LLWHQBWJJQFTPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[(4-bromophenyl)methyl]propan-1-amine” is an organic compound. It appears as a colorless or pale yellow liquid .


Synthesis Analysis

The synthesis of compounds similar to “N-[(4-bromophenyl)methyl]propan-1-amine” has been studied. For instance, the synthesis of “N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide” derivatives involved confirming their molecular structures through physicochemical properties and spectroanalytical data . Another method involves the reduction of nitriles or amides and nitro compounds .


Molecular Structure Analysis

The molecular structure of “N-[(4-bromophenyl)methyl]propan-1-amine” can be represented by the formula C10H14BrN .


Chemical Reactions Analysis

“N-[(4-bromophenyl)methyl]propan-1-amine” can react with acid to generate salt . It’s also worth noting that compounds similar to it, such as “N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide” derivatives, have been synthesized and evaluated for their in vitro antimicrobial activity .


Physical And Chemical Properties Analysis

“N-[(4-bromophenyl)methyl]propan-1-amine” is a colorless or pale yellow liquid. It has a strong amino alkaline property and can react with acid to generate salt. The boiling point of the compound is about 190 to 200 degrees Celsius .

Safety and Hazards

This compound may be irritating to the eyes and skin. It requires careful use of personal protective equipment when in contact. In addition, care should also be taken to prevent its inhalation or ingestion .

Mechanism of Action

Target of Action

N-(4-Bromobenzyl)propan-1-amine is an organic compound with a wide range of applications in organic synthesis . It is often used as a reagent, as an intermediate or catalyst in chemical reactions . .

Mode of Action

It is known that it has a strong amino alkaline and can react with acid to generate salt

Pharmacokinetics

It is known that the compound has good solubility , which could potentially impact its bioavailability.

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(4-Bromobenzyl)propan-1-amine. For instance, its boiling point is about 190 to 200 degrees Celsius , suggesting that it is stable under normal environmental conditions but may degrade at high temperatures. Furthermore, it should be properly stored to avoid contact with harmful substances such as oxidants .

properties

IUPAC Name

N-[(4-bromophenyl)methyl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN/c1-2-7-12-8-9-3-5-10(11)6-4-9/h3-6,12H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLWHQBWJJQFTPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To 4-bromobenzaldehyde (100 g, 0.54 mol) and n-propylamine (36.3 g, 0.60 mol) in methanol (100 mL) was added 5% platinum on carbon (1.00 g). This mixture was shaken in a Parr hydrogenation reactor overnight to complete formation of the Schiff base. The reaction was then hydrogenated under 4 atmospheres of hydrogen until the theoretical uptake of hydrogen had been consumed. The catalyst was removed by filtration through a 0.45 μ nylon frit and washed with methanol. The filtrate was concentrated under reduced pressure and the residue obtained dissolved in ether (500 mL). The ether solution was washed with water (2×100 mL), 10% sodium bicarbonate solution (2×100 mL), and water (2×100 mL), dried over magnesium sulfate, filtered, and concentrated under reduced pressure to afford the crude title compound (121.34 g). GC-MS showed this material to be 98.5% pure product containing 1.5% of the desbromo compound; the yield is 96.93% based on the GC purity of the product obtained. A sample of material thus obtained was purified by bulb-to-bulb distillation (bath temperature 130°-150° C., 0.18 torr). 1H NMR (CDCl3, 300 MHz) δ 0.92 (t, J=7.4 Hz, 3H), 1.36 (bs, 1H), 1.53 (tq, J1 =J2 =7.4 Hz, 2H), 2.57 (t, J=7.4Hz, 2H), 3.74 (s, 2H), 7.20 (d, J=9Hz, 2H), 7.44 (d, J=9Hz, 2H). IR (film) 1430, 1060 cm-1. MS (DCI/NH3) m/e 228, 230 (M+H)+. Anal Calcd. for C10H14BrN: C, 52.64H, 6.18; N, 6.14. Found: C, 53.12; H, 6.24; N, 6.18.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
36.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
[Compound]
Name
Schiff base
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
500 mL
Type
solvent
Reaction Step Five
Yield
96.93%

Synthesis routes and methods II

Procedure details

To 4-bromobenzaldehyde (100 g, 0.54 mol) and n-propylamine (36.3 g, 0.60 mol) in methanol (100 mL) was added 5% platinum on carbon (1.00 g). This mixture was shaken in a Parr hydrogenation reactor overnight to complete formation of the Schiff base. The reaction was then hydrogenated under 4 atmospheres of hydrogen until the theoretical uptake of hydrogen had been consumed. The catalyst was removed by filtration through a 0.45 m nylon frit and washed with methanol. The filtrate was concentrated under reduced pressure and the residue obtained dissolved in ether (500 mL). The ether solution was washed with water (2×100 mL), 10% sodium bicarbonate solution (2×100 mL), and water (2×100 mL), dried over magnesium sulfate, filtered, and concentrated under reduced pressure to afford the crude title compound (121.34 g). GC-MS showed this material to be 98.5% pure product containing 1.5% of the desbromo compound; the yield is 96.93% based on the GC purity of the product obtained. A sample of this material was purified by bulb-to-bulb distillation (bath temperature 130°-150° C., 0.18 torr). 1H NMR (CDCl3, 300 MHz) d 0.92 (t, J=7.4 Hz, 3H), 1.36 (bs, 1H) 1.53 (tq, J1 =J2 =7.4 Hz, 2H) 2.57 (t, J=7.4 Hz, 2H),3.74 (s, 2H), 7.20 (d, J=9 Hz, 2H), 7.44 (d, J=9 Hz, 2H). IR (film) 1430, 1060 cm-1. MS (DCl/NH3) m/e 228, 230 (M+H)+.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
36.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
[Compound]
Name
Schiff base
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
500 mL
Type
solvent
Reaction Step Five
Yield
96.93%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.